8-(Difluoromethyl)isoquinoline
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Overview
Description
8-(Difluoromethyl)isoquinoline is a fluorinated derivative of isoquinoline, a bicyclic aromatic heterocycle. Isoquinoline compounds are known for their significant biological activities and applications in pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Difluoromethyl)isoquinoline can be achieved through several methods:
Direct Fluorination: This involves the direct introduction of fluorine atoms onto the isoquinoline ring. This method can be challenging due to the reactivity of fluorine.
Cyclization of Precursors: Another approach involves the cyclization of precursors bearing pre-fluorinated benzene rings.
Simultaneous Installation: This method involves the simultaneous installation of the isoquinoline framework and the fluorine substituent.
Industrial Production Methods: Industrial production methods for fluorinated isoquinolines typically involve large-scale cyclization reactions and the use of specialized fluorination reagents to ensure high yields and purity .
Chemical Reactions Analysis
8-(Difluoromethyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using hydrogenation or metal-based reduction agents.
Substitution: The compound can undergo substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used for hydrogenation reactions.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized isoquinoline derivatives, while substitution can introduce different functional groups into the isoquinoline ring .
Scientific Research Applications
8-(Difluoromethyl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Fluorinated isoquinolines are explored for their potential as pharmaceuticals due to their enhanced biological activity.
Mechanism of Action
The mechanism of action of 8-(Difluoromethyl)isoquinoline involves its interaction with various molecular targets and pathwaysThe exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 8-Fluoroisoquinoline
- 6,8-Difluoroisoquinoline
- 8-(Trifluoromethyl)isoquinoline
Comparison: 8-(Difluoromethyl)isoquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to other fluorinated isoquinolines. This can result in different biological activities and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-(difluoromethyl)isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-10(12)8-3-1-2-7-4-5-13-6-9(7)8/h1-6,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXOFHISZHOFIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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